

Bis(2-hydroxyethyl) phthalate IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name: *Bis(2-hydroxyethyl) phthalate*

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An In-depth Technical Guide to **Bis(2-hydroxyethyl) phthalate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(2-hydroxyethyl) phthalate** (BHEP), a significant phthalate ester. The document details its nomenclature, physicochemical properties, and established experimental protocols for its synthesis and analysis, targeting professionals in research and development.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound is bis(2-hydroxyethyl) benzene-1,2-dicarboxylate[1][2][3]. It is a diester of phthalic acid and ethylene glycol. Due to its industrial relevance, it is known by several synonyms.

Identifier Type	Value
IUPAC Name	bis(2-hydroxyethyl) benzene-1,2-dicarboxylate[1][2][3]
CAS Number	84-73-1[1]
EC Number	201-556-9[1][3]
Molecular Formula	C12H14O6[1]
Synonyms	1,2-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester[1][3]; Bis(beta-hydroxyethyl) phthalate[1][3]; Ethylene glycol phthalate[1]; Phthalic acid, bis(2-hydroxyethyl) ester[4]

Physicochemical Properties

Bis(2-hydroxyethyl) phthalate is a colorless, viscous liquid soluble in organic solvents with limited water solubility[5]. Its key physicochemical properties are summarized below, which are crucial for developing analytical methods and understanding its environmental fate.

Property	Value	Reference
Molar Mass	254.24 g/mol	[1][6]
Density	1.315 g/cm ³	
Boiling Point	417.2 °C at 760 mmHg	
Flash Point	159.2 °C	
Vapor Pressure	1.05E-07 mmHg at 25°C	
Solubility	Chloroform (Sparingly), Methanol (Slightly)	
LogP (XLogP3)	0.4	[1]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	6	[6]
Rotatable Bonds	8	
Topological Polar Surface Area	93.1 Å ²	[1]

Analytical Methodologies

The accurate quantification of BHEP is critical for environmental monitoring, food safety, and consumer product testing[6][7][8]. The most common robust techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity[7][9]. The use of a deuterated internal standard, such as **Bis(2-hydroxyethyl) phthalate-d8**, is pivotal for achieving accurate and precise results by correcting for matrix effects and variations during sample preparation[7][8].

Parameter	GC-MS	LC-MS/MS
Principle	Separation of volatile compounds followed by electron impact (EI) ionization and mass analysis[7].	Separation of compounds in the liquid phase followed by soft ionization (e.g., ESI) and tandem mass analysis[7].
Typical Linearity (R^2)	> 0.99[7]	> 0.99[7]
Limit of Quantification (LOQ)	5 - 50 ng/mL[7]	0.02 - 1 ng/mL[7]
Accuracy (% Recovery)	91.3% - 99.9%[7]	85% - 115%[7]
Precision (%RSD)	5.1% - 13.1%[7]	< 15%[7]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of **Bis(2-hydroxyethyl) phthalate**.

Synthesis via Esterification

A common route for synthesizing BHEP involves the acid-catalyzed esterification of phthalic anhydride with ethylene glycol[5]. A similar methodology is used for its deuterated analog[10].

Principle: Phthalic anhydride undergoes a ring-opening reaction with ethylene glycol, followed by a second esterification to yield the final product. An acid catalyst facilitates the reaction, and water is removed to drive the equilibrium towards the product[10].

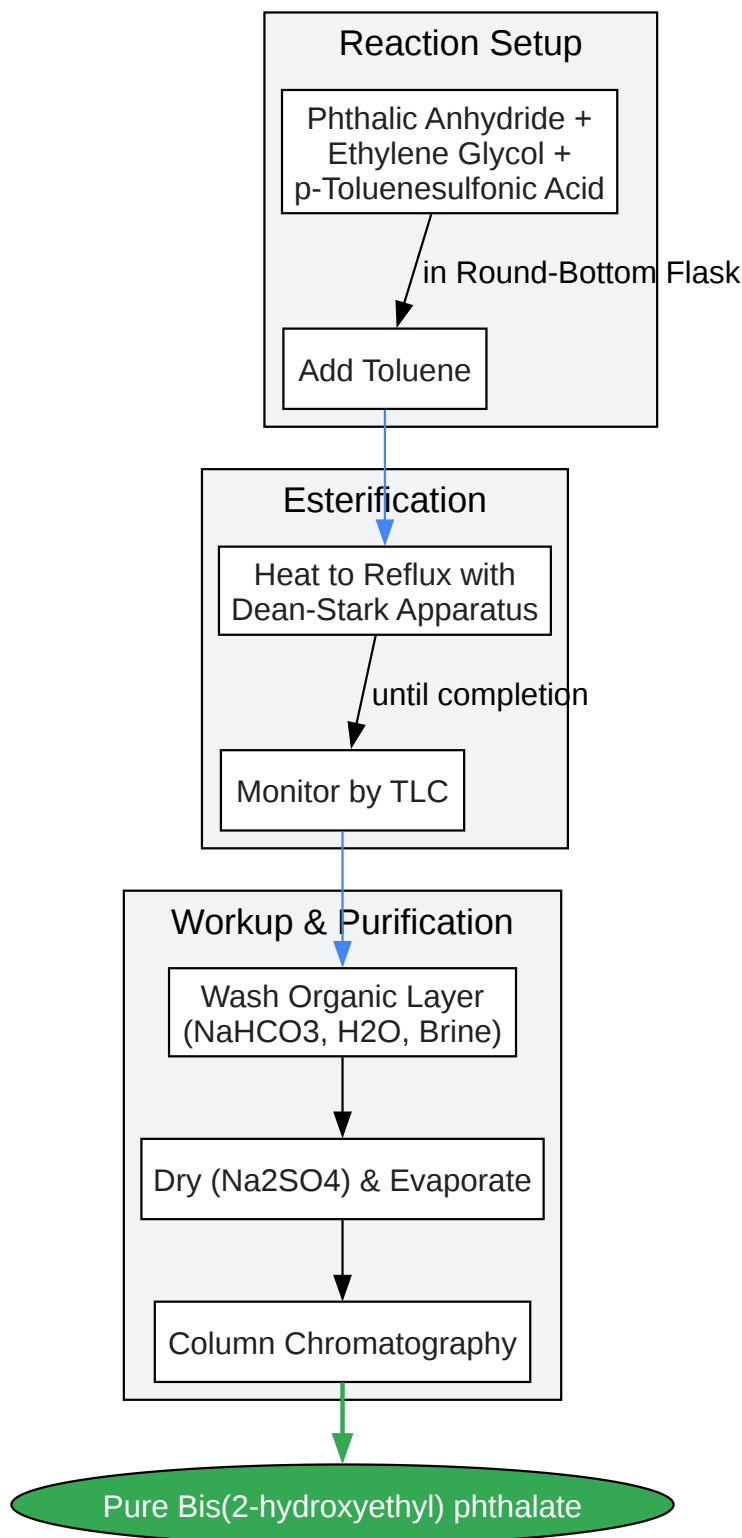
Materials:

- Phthalic Anhydride (1 molar equivalent)
- Ethylene Glycol (2.2 molar equivalents)
- p-Toluenesulfonic acid (catalyst, 0.05 molar equivalents)
- Toluene (for azeotropic removal of water)

Methodology:

- **Reaction Setup:** A round-bottom flask is charged with phthalic anhydride, ethylene glycol, and the p-toluenesulfonic acid catalyst[10].
- **Solvent Addition:** Toluene is added, and the flask is equipped with a Dean-Stark apparatus and a reflux condenser[10].
- **Esterification:** The mixture is heated to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After cooling, the organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine[10].
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel[10].

Synthesis Workflow for Bis(2-hydroxyethyl) phthalate

[Click to download full resolution via product page](#)Caption: Plausible workflow for the synthesis of **Bis(2-hydroxyethyl) phthalate**.

Protocol: GC-MS Analysis in a Polymer Matrix

This method is suitable for analyzing BHEP in materials like plastics[9].

Sample Preparation:

- Cryogenically mill the polymer sample to a fine powder[9].
- Weigh a known amount (e.g., 100 mg) into a glass vial and dissolve it in a suitable solvent like tetrahydrofuran (THF)[9].
- Spike the sample with a known concentration of an internal standard (e.g., BHEP-d8)[8][9].
- Precipitate the polymer by adding a non-solvent such as hexane or acetonitrile[9].
- Centrifuge the mixture to separate the polymer[9].
- Transfer the supernatant containing the analyte to a GC vial for analysis[9].

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) and using Helium as the carrier gas[9].
- Injection Mode: Splitless[9].
- Oven Program: Employ a temperature gradient suitable for separating phthalates, for instance, starting at 60°C and ramping to 320°C[9].
- Mass Spectrometer: Operated in a suitable mode for detection and quantification.

Protocol: LC-MS/MS Analysis in Biological Fluids

This protocol is designed for the sensitive detection of BHEP in matrices like urine or plasma[6][7].

Sample Preparation (Liquid-Liquid Extraction):

- Pipette 1 mL of the liquid sample (e.g., plasma, urine) into a tube[6].

- Add a known amount of BHEP-d8 internal standard solution[6].
- For conjugated metabolites, enzymatic deconjugation using β -glucuronidase may be required[7].
- Add 5 mL of an extraction solvent (e.g., ethyl acetate) and vortex for 2 minutes[6].
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers[6].
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream[6].
- Reconstitute the residue in a suitable volume (e.g., 100 μ L) of the initial mobile phase for injection[6].

Instrumentation:

- LC System: A UHPLC system is recommended for optimal separation[7].
- Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 μ m)[7].
- Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is common[7].
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in a sensitive detection mode.

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